molecular formula C18H16FNO4S B2680240 methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1358385-15-5

methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2680240
CAS No.: 1358385-15-5
M. Wt: 361.39
InChI Key: QLGPOGYRNTZIEA-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzo[b][1,4]thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction proceeds through the formation of an enaminoketone intermediate, which then undergoes intramolecular nucleophilic attack to form the desired thiazine ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for higher yields and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted thiazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b][1,4]thiazine derivatives such as:

Uniqueness

Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the dimethylphenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzo[b][1,4]thiazines and features a thiazine ring system with a methyl ester and a fluoro substituent. The structural formula can be represented as follows:

C16H16FNO3S\text{C}_{16}\text{H}_{16}\text{F}\text{N}\text{O}_3\text{S}

This compound's unique structure is believed to contribute to its biological activity.

Anticancer Activity

Several studies have explored the anticancer potential of thiazine derivatives. For example, compounds with similar configurations have been tested for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation pathways.

A notable study demonstrated that thiazine derivatives could inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The specific IC50 values for related compounds ranged from nanomolar to micromolar concentrations.

The biological activity of thiazine derivatives is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thiazine compounds act as inhibitors for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Some derivatives have been shown to modulate receptor activity, influencing cellular signaling pathways.

Study 1: Antimicrobial Efficacy

In a comparative study on various thiazine derivatives, this compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
This compound16Staphylococcus aureus

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of a series of thiazine derivatives found that this compound exhibited promising results in inhibiting the proliferation of human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 10 µM after 48 hours of treatment.

Cell LineIC50 (µM)Treatment Duration
MCF-71048 hours
HeLa1548 hours

Properties

IUPAC Name

methyl 4-(3,4-dimethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-11-4-6-14(8-12(11)2)20-10-17(18(21)24-3)25(22,23)16-9-13(19)5-7-15(16)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGPOGYRNTZIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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